
3-amino-7-chloro-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-7-chloro-2,3-dihydro-1H-indol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group at the 3-position and a chlorine atom at the 7-position on the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions: 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted indoles.
科学的研究の応用
Chemistry: In chemistry, 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown promise in biological research due to its potential biological activities. It is studied for its interactions with biological targets and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .
類似化合物との比較
- 3-amino-1,3-dihydro-2H-indol-2-one
- 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one
- 6-chloro-2-methyl-4-quinolinamine
Comparison: Compared to these similar compounds, 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both an amino group and a chlorine atom on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C8H7ClN2O |
|---|---|
分子量 |
182.61 g/mol |
IUPAC名 |
3-amino-7-chloro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12) |
InChIキー |
PZPCFHKLPJLPDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


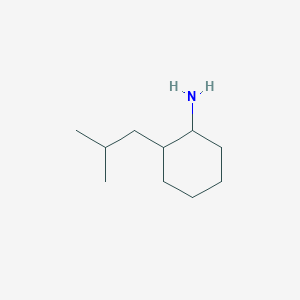



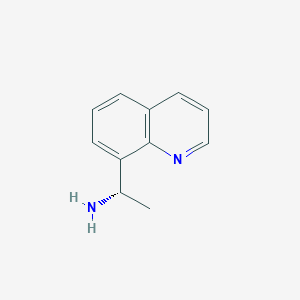
amine](/img/structure/B13527326.png)
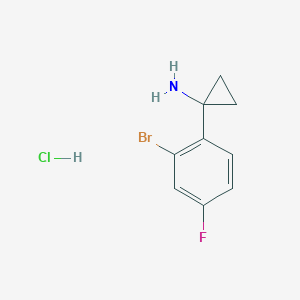
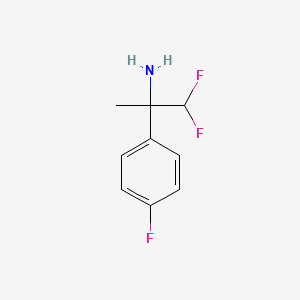
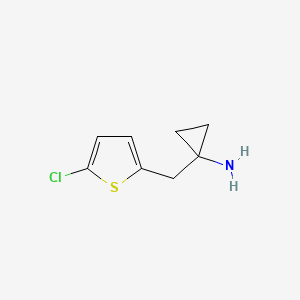


amine](/img/structure/B13527376.png)


